10-{2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanoyl}-10H-phenothiazine
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Description
The compound [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetic acid is similar to the one you’re asking about. It has a molecular weight of 288.33 and a linear formula of C13 H12 N4 O2 S .
Synthesis Analysis
There is a reported synthesis of a series of tert-butyl-substituted [1,2,4]triazino[5,6-b]indole , which might be similar to the synthesis of your compound.
Molecular Structure Analysis
The molecular structure of [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetic acid could provide some insights into the structure of your compound.
Chemical Reactions Analysis
While specific chemical reactions involving your compound are not available, there are studies on the synthesis and characterization of new ligands, including 1,2,4-triazino[5,6-b]indol-3-ylimino methyl naphthalene-2-ol and its Ni (II) and Cu (II) complexes .
Physical And Chemical Properties Analysis
The physical and chemical properties of [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetic acid might be similar to those of your compound. It has a storage temperature of room temperature and is a solid .
Future Directions
properties
IUPAC Name |
2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-phenothiazin-10-ylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5OS2/c1-3-21(26(33)32-19-13-7-9-15-22(19)34-23-16-10-8-14-20(23)32)35-27-28-25-24(29-30-27)17-11-5-6-12-18(17)31(25)4-2/h5-16,21H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOKLOMCVBKSMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)SC4=NC5=C(C6=CC=CC=C6N5CC)N=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)butan-1-one |
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